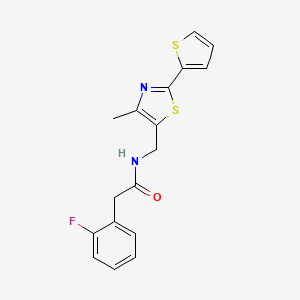![molecular formula C19H23ClN2OS B2378703 1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(m-tolyl)ethanone hydrochloride CAS No. 2034427-63-7](/img/structure/B2378703.png)
1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(m-tolyl)ethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(m-tolyl)ethanone hydrochloride is a synthetic molecule of significant interest in scientific research. Its unique structure, comprising a thienopyridine moiety linked to an azetidine ring and a tolyl group, gives it distinct properties that make it useful in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(m-tolyl)ethanone hydrochloride typically involves multiple steps:
Formation of Thienopyridine Core: : Starting with a base thienopyridine structure, functional groups are introduced via selective reactions.
Azetidine Ring Formation: : Cyclization reactions are used to form the azetidine ring.
Tolyl Group Attachment: : The final step involves coupling the tolyl group to the core structure, often via palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Scaling up for industrial production requires optimization of the reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and green chemistry principles are employed to make the process more efficient and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: This compound undergoes various chemical reactions, including:
Oxidation: : Transforming functional groups into more oxidized forms.
Reduction: : Converting specific groups into their reduced states.
Substitution: : Replacing certain atoms or groups with others.
Oxidation: : Using reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: : Employing hydride donors such as sodium borohydride or lithium aluminium hydride.
Substitution: : Conducted in the presence of nucleophiles or electrophiles, with catalysts like palladium on carbon.
Major Products: The major products of these reactions depend on the specific functional groups targeted. For instance, oxidation may yield ketones or acids, while reduction might produce alcohols or amines.
Applications De Recherche Scientifique
1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(m-tolyl)ethanone hydrochloride has diverse applications across several fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Acts as a probe in studying biological processes.
Medicine: : Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: : Utilized in the development of new materials with specific properties.
Mécanisme D'action
The compound exerts its effects through various mechanisms, involving:
Molecular Targets: : Interacts with specific proteins or enzymes, influencing their function.
Pathways Involved: : Modulates biochemical pathways, altering cellular responses.
These interactions are often studied using techniques like molecular docking and biochemical assays to unravel the precise mode of action.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, such as those with slight structural variations:
Uniqueness: : 1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(m-tolyl)ethanone hydrochloride shows unique binding affinities and biological activities.
Similar Compounds: : Other thienopyridine-based molecules, azetidine derivatives, and compounds with m-tolyl groups.
Propriétés
IUPAC Name |
1-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-2-(3-methylphenyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS.ClH/c1-14-3-2-4-15(9-14)10-19(22)21-12-17(13-21)20-7-5-18-16(11-20)6-8-23-18;/h2-4,6,8-9,17H,5,7,10-13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLBTEVDGRAOSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CC(C2)N3CCC4=C(C3)C=CS4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[[[(2R,3S)-2-Ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/new.no-structure.jpg)



![2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B2378628.png)


![2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2378633.png)
![2-Cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2378635.png)
![N-[1-(3-nitrophenyl)ethyl]acetamide](/img/structure/B2378637.png)

![{6-Chloroimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride](/img/structure/B2378639.png)
![4-benzyl-N-(4-acetamidophenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2378640.png)

